2-(4-Bromo-benzenesulfonylamino)-benzoic acid
Overview
Description
2-(4-Bromo-benzenesulfonylamino)-benzoic acid is an organic compound that features a benzoic acid core with a 4-bromo-benzenesulfonylamino substituent
Mechanism of Action
Target of Action
The primary targets of this compound are bacterial and fungal strains . The compound has shown promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .
Mode of Action
The compound interacts with its targets through a free radical reaction . The initiating step involves the loss of the N-bromo atom, leaving behind a succinimidyl radical . This radical then removes a hydrogen atom to form succinimide . The compound’s lipophilic character, expressed by the clogP value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .
Biochemical Pathways
The compound affects the biochemical pathways involved in the formation of biofilms by Gram-positive pathogens
Pharmacokinetics
The compound’s lipophilic character suggests it may have good absorption and distribution characteristics .
Result of Action
The compound’s action results in antimicrobial activity against bacterial and fungal strains, with a particular effectiveness against Gram-positive pathogens . It also exhibits antioxidant activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-benzenesulfonylamino)-benzoic acid typically involves the sulfonylation of 4-bromoaniline followed by coupling with benzoic acid derivatives. One common method includes the reaction of 4-bromoaniline with benzenesulfonyl chloride in the presence of a base such as pyridine to form 4-bromo-benzenesulfonamide. This intermediate is then coupled with a benzoic acid derivative under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-benzenesulfonylamino)-benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonyl group can be involved in redox reactions.
Coupling Reactions: The benzoic acid moiety can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can modify the sulfonyl group.
Scientific Research Applications
2-(4-Bromo-benzenesulfonylamino)-benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-benzenesulfonamide: Lacks the benzoic acid moiety but shares the sulfonylamino group.
Benzoic acid derivatives: Various derivatives with different substituents on the aromatic ring.
Uniqueness
2-(4-Bromo-benzenesulfonylamino)-benzoic acid is unique due to the combination of the 4-bromo-benzenesulfonylamino group and the benzoic acid core. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfonylamino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO4S/c14-9-5-7-10(8-6-9)20(18,19)15-12-4-2-1-3-11(12)13(16)17/h1-8,15H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCZXFGZZGTKIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30199017 | |
Record name | Benzoic acid, 2-(((4-bromophenyl)sulfonyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30199017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51012-29-4 | |
Record name | 2-[[(4-Bromophenyl)sulfonyl]amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51012-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-(((4-bromophenyl)sulfonyl)amino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051012294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-(((4-bromophenyl)sulfonyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30199017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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